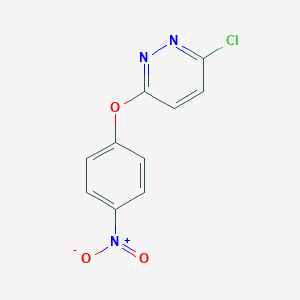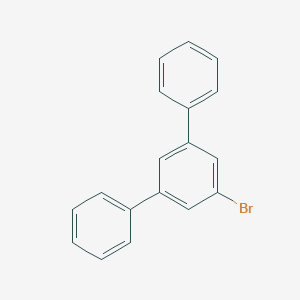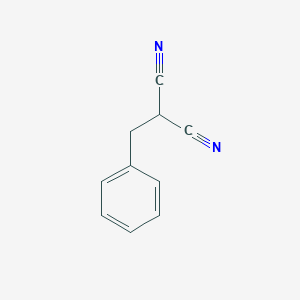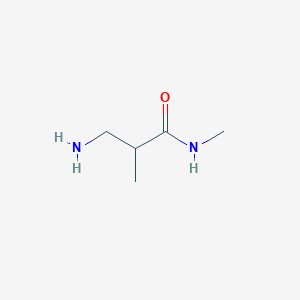
Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate, also known as BTBP, is a chelating agent that has been widely used in scientific research applications. It is a white, crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. BTBP has been shown to have a high affinity for actinide ions, making it useful in the separation and purification of nuclear waste.
Wirkmechanismus
The mechanism of action of Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate involves the formation of a complex between the chelating agent and the actinide ion. The complexation process involves the coordination of the actinide ion with the oxygen atoms in the carbonyl groups of the Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate molecule. The resulting complex is highly stable and can be easily separated from other ions in the sample.
Biochemische Und Physiologische Effekte
Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and does not have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate in lab experiments are its high selectivity and affinity for actinide ions, which allows for the separation and purification of these ions from complex mixtures. However, the main limitation of using Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
Future research on Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate could focus on the development of new methods for the synthesis and purification of the chelating agent. Additionally, studies could be conducted to investigate the potential use of Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate in other scientific research applications, such as the separation and analysis of other metal ions. Finally, research could be conducted to investigate the potential environmental and health impacts of using Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate in nuclear waste management.
Wissenschaftliche Forschungsanwendungen
Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate has been extensively used in scientific research for the separation and purification of actinide ions from nuclear waste. It has also been used in the development of new methods for the detection and analysis of actinide ions in environmental and biological samples. Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate has been shown to have a high selectivity and affinity for actinide ions, making it a useful tool for the separation and analysis of these ions.
Eigenschaften
CAS-Nummer |
15781-74-5 |
|---|---|
Produktname |
Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate |
Molekularformel |
C22H12Cl6O4 |
Molekulargewicht |
553 g/mol |
IUPAC-Name |
bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate |
InChI |
InChI=1S/C22H12Cl6O4/c23-12-7-15(25)19(16(26)8-12)31-21(29)14(6-11-4-2-1-3-5-11)22(30)32-20-17(27)9-13(24)10-18(20)28/h1-5,7-10,14H,6H2 |
InChI-Schlüssel |
RNBMJSSNLLUUNZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)OC3=C(C=C(C=C3Cl)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)OC3=C(C=C(C=C3Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


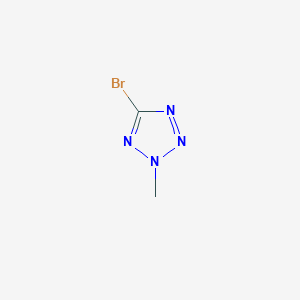
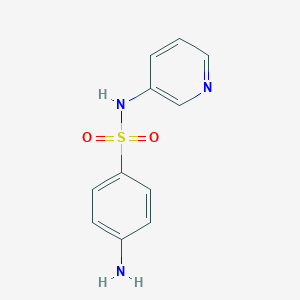
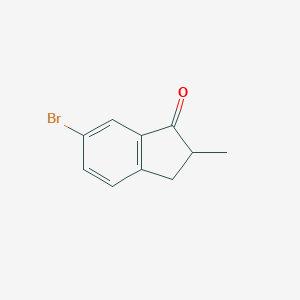
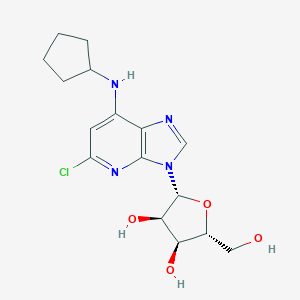
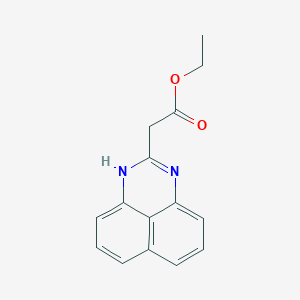
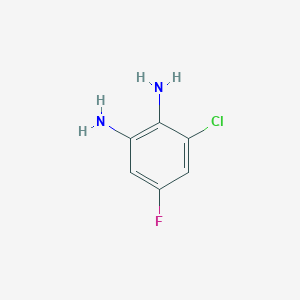
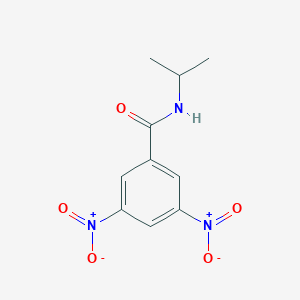

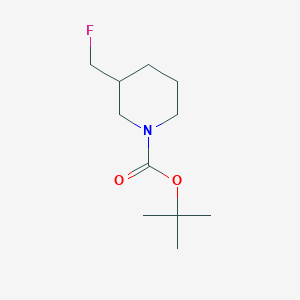
![3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone](/img/structure/B177398.png)
